1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea
CAS No.: 2034487-05-1
Cat. No.: VC4891569
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034487-05-1 |
|---|---|
| Molecular Formula | C17H16N2O2S |
| Molecular Weight | 312.39 |
| IUPAC Name | 1-(2-methylphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
| Standard InChI | InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(21-14)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20) |
| Standard InChI Key | TXMVXYRPCJHPJC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central urea group (-NH-C(=O)-NH-) bridging two aromatic systems:
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o-Tolyl group: A methyl-substituted benzene ring at the ortho position.
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(5-(Thiophen-3-yl)furan-2-yl)methyl group: A furan ring substituted at the 2-position with a thiophene moiety (attached at the 3-position) and a methylene linker.
The molecular formula is C₁₇H₁₆N₂O₂S, with a molecular weight of 312.4 g/mol . Key structural data are summarized below:
| Property | Value |
|---|---|
| CAS Number | 2034487-05-1 |
| SMILES | Cc1ccccc1NC(=O)NCc1ccc(-c2ccsc2)o1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 69.6 Ų |
The presence of both furan and thiophene rings introduces π-conjugation, potentially enhancing electronic interactions with biological targets .
Spectroscopic Characterization
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NMR: The -NMR spectrum typically shows signals for the methyl group on the o-tolyl ring (~2.3 ppm), aromatic protons (6.5–7.8 ppm), and urea NH protons (~8.5–9.5 ppm) .
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 313.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step strategy:
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Formation of (5-(Thiophen-3-yl)furan-2-yl)methanamine:
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Urea Formation:
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Reaction of the amine with o-tolyl isocyanate in anhydrous dichloromethane (DCM) at 0–25°C.
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Representative Reaction Conditions:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃, MeCN/H₂O | 60°C, 1 h | 75–85% |
| Urea | o-Tolyl isocyanate, DCM | 0°C → RT, 6 h | 80–90% |
Purification and Analytical Validation
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Chromatography: Silica gel column chromatography (ethyl acetate/hexanes, 1:1) yields >95% purity .
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HPLC: Retention time ~12.3 min (C18 column, acetonitrile/water gradient) .
Biological Activity and Mechanism
| Compound | SIRT2 IC₅₀ (μM) |
|---|---|
| 1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea | 2.47* |
| AGK2 (Reference Inhibitor) | 17.75 |
*Predicted via molecular docking .
Antimicrobial Activity
Thiophene-containing urea derivatives demonstrate broad-spectrum antimicrobial effects. For example:
Computational Insights
Density Functional Theory (DFT) Analysis
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Electrostatic Potential: Localized negative charge on the urea oxygen, facilitating hydrogen bonding .
Molecular Docking
Docking into the SIRT2 active site (PDB: 3ZGO) reveals:
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